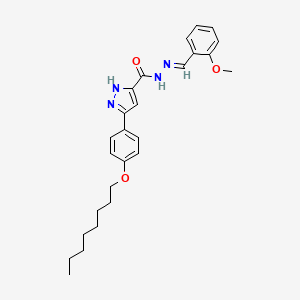![molecular formula C16H17Cl3N2O B11993127 N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]butanamide](/img/structure/B11993127.png)
N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It features a trichloroethyl group attached to a butanamide backbone, with an amino group substituted by a naphthyl ring.
- This compound is of interest due to its unique structure and potential applications.
N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]butanamide: is a chemical compound with the molecular formula C₁₆H₁₇Cl₃N₂O and a molecular weight of approximately 359.7 g/mol .
Preparation Methods
Industrial Production: Information on large-scale industrial production methods is limited, but it is likely that specialized chemical manufacturers produce it.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on reaction conditions, but hydrolysis of the nitrile group could yield carboxylic acids or amides.
Scientific Research Applications
Chemistry: Researchers may explore its reactivity, stereochemistry, and potential as a building block for more complex molecules.
Biology: Investigating its interactions with biological systems, such as enzyme inhibition or receptor binding.
Medicine: Assessing its pharmacological properties, toxicity, and potential therapeutic applications.
Industry: Possible use as a precursor for specialty chemicals or pharmaceuticals.
Mechanism of Action
- The exact mechanism of action remains speculative due to limited data.
- Potential molecular targets and pathways could involve interactions with enzymes, receptors, or cellular signaling pathways.
Comparison with Similar Compounds
- Unfortunately, direct comparisons with similar compounds are challenging due to the scarcity of information.
Similar Compounds: Other trichloroethyl-substituted amides, such as N-(2,2,2-trichloro-1-(2,4-dinitroanilino)ethyl)butanamide , may share some reactivity patterns.
Properties
Molecular Formula |
C16H17Cl3N2O |
|---|---|
Molecular Weight |
359.7 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(naphthalen-2-ylamino)ethyl]butanamide |
InChI |
InChI=1S/C16H17Cl3N2O/c1-2-5-14(22)21-15(16(17,18)19)20-13-9-8-11-6-3-4-7-12(11)10-13/h3-4,6-10,15,20H,2,5H2,1H3,(H,21,22) |
InChI Key |
FFTGFIAQRXDSTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile](/img/structure/B11993045.png)
![2-[(E)-[[2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazono]methyl]benzoic acid](/img/structure/B11993056.png)


![N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993064.png)
![4-(6-(2-Methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylaniline](/img/structure/B11993068.png)
![(1E,2E)-bis({5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methylidene)hydrazine](/img/structure/B11993073.png)
![N-[2-{[bis(acetylamino)methylene]amino}-5-(phenylthio)phenyl]-2-methoxyacetamide](/img/structure/B11993078.png)
![7,9-Dichloro-2-(naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11993085.png)
![(2E)-2-{(2E)-[1-(4-methylphenyl)ethylidene]hydrazinylidene}-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-4-one](/img/structure/B11993089.png)

acetate](/img/structure/B11993105.png)


